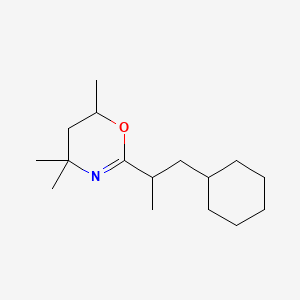
4,4'-Di(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is a heterocyclic compound that features two pyridine rings and two dithiolylidene units
Méthodes De Préparation
The synthesis of 4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) typically involves the coupling of pyridine derivatives with dithiolylidene precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups, often using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying molecular recognition and binding processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including conductive polymers and organic semiconductors, due to its electronic properties.
Mécanisme D'action
The mechanism by which 4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) exerts its effects involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound’s dithiolylidene units can participate in electron transfer processes, while the pyridine rings can engage in coordination with metal centers, influencing the overall reactivity and stability of the resulting complexes.
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) include:
5,5’-Di(pyridin-4-yl)-3,3’-bi(1,2,4-triazole): This compound also features pyridine rings but with triazole units instead of dithiolylidene.
1,6-Di(pyridin-4-yl)pyrene: This compound has a pyrene core with pyridine substituents, offering different electronic properties and applications.
The uniqueness of 4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) lies in its combination of pyridine and dithiolylidene units, which confer distinct electronic and coordination properties, making it valuable for specific applications in materials science and coordination chemistry.
Propriétés
Formule moléculaire |
C16H10N2S4 |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
4-[(2E)-2-(4-pyridin-4-yl-1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]pyridine |
InChI |
InChI=1S/C16H10N2S4/c1-5-17-6-2-11(1)13-9-19-15(21-13)16-20-10-14(22-16)12-3-7-18-8-4-12/h1-10H/b16-15+ |
Clé InChI |
BZPIMDIHZGAPQE-FOCLMDBBSA-N |
SMILES isomérique |
C1=CN=CC=C1C2=CS/C(=C\3/SC=C(S3)C4=CC=NC=C4)/S2 |
SMILES canonique |
C1=CN=CC=C1C2=CSC(=C3SC=C(S3)C4=CC=NC=C4)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B12814260.png)
![3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12814265.png)







![1-(2-Methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12814315.png)
![4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B12814328.png)

